1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide
CAS No.:
Cat. No.: VC20137331
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O |
|---|---|
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide |
| Standard InChI | InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14) |
| Standard InChI Key | GLMXJHSVDIOSAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N |
Introduction
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It features a cyclobutane ring, a hydroxylamine functional group, and a carboximidamide moiety, which collectively contribute to its biological activities. The presence of the bromophenyl group enhances its lipophilicity and may influence its interactions with biological targets.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds, with a general structure including carbon, hydrogen, nitrogen, oxygen, and bromine.
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Molecular Weight: Not specified in the search results, but it would be slightly higher than similar compounds due to the bromine atom.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves several steps, starting with 4-bromophenyl derivatives and cyclobutane precursors. The process may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide), and the use of coupling agents to facilitate the formation of the desired functional groups. Reaction monitoring is typically performed using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Chlorophenyl)-N'-hydroxycyclobutanecarboximidamide | Chlorine instead of bromine | Antimicrobial | Lower potency compared to brominated analogs |
| 4-(4-Bromophenyl)-thiosemicarbazide | Thiosemicarbazide moiety | Antibacterial | Different mechanism of action due to sulfur presence |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pyrimidine core | Antifungal | Different heterocyclic system affecting activity |
| 1-(4-Bromophenyl)-4-cyclohexyl-bicycloorthocarboxylate | Bicyclic structure | GABA antagonist | Potent neuroactivity due to bicyclic nature |
This table highlights the structural and biological differences among related compounds, emphasizing the unique aspects of each.
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